molecular formula C11H6F2O3 B2363392 5-(2,4-Difluorophenyl)furan-2-carboxylic acid CAS No. 874801-40-8

5-(2,4-Difluorophenyl)furan-2-carboxylic acid

Cat. No.: B2363392
CAS No.: 874801-40-8
M. Wt: 224.163
InChI Key: JYALWXRVPHDFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Scientific Research Applications

5-(2,4-Difluorophenyl)furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of new materials, including polymers and organic semiconductors.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzaldehyde and furan-2-carboxylic acid.

    Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 5-(2,4-difluorophenyl)furan-2-carboxaldehyde.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding furan derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted furan and phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)furan-2-carboxaldehyde: An intermediate in the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.

    5-(2,4-Difluorophenyl)furan-2-methanol: A reduced form of the carboxylic acid.

    5-(2,4-Difluorophenyl)furan-2-carboxamide: An amide derivative with potential biological activity.

Uniqueness

This compound is unique due to the presence of both the furan ring and the 2,4-difluorophenyl group, which impart distinct chemical and physical properties

Properties

IUPAC Name

5-(2,4-difluorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYALWXRVPHDFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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